(S)-Methyl 2-amino-2-cyclopentylacetate

Peptidomimetics Receptor Antagonism Stereochemistry

(S)-Methyl 2-amino-2-cyclopentylacetate (CAS 801162-35-6) is a chiral non-proteinogenic amino acid derivative, classified as an α-cyclopentylglycine methyl ester. The compound features a cyclopentyl ring attached to the α-carbon of a glycine methyl ester backbone, conferring specific steric and conformational properties.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 801162-35-6
Cat. No. B1461214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-amino-2-cyclopentylacetate
CAS801162-35-6
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCC1)N
InChIInChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1
InChIKeyZGQSMYWOPKCARZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 2-amino-2-cyclopentylacetate (CAS 801162-35-6) Procurement Guide: Chiral Amino Acid Ester for Peptidomimetic Synthesis


(S)-Methyl 2-amino-2-cyclopentylacetate (CAS 801162-35-6) is a chiral non-proteinogenic amino acid derivative, classified as an α-cyclopentylglycine methyl ester. The compound features a cyclopentyl ring attached to the α-carbon of a glycine methyl ester backbone, conferring specific steric and conformational properties . It is widely recognized as a building block for peptidomimetics, serving as a conformationally constrained residue that can enhance the metabolic stability and receptor selectivity of peptide-based drug candidates . Commercially, it is available as a free base with standard purity specifications of 95-97% and is primarily used in academic and industrial research settings .

Procurement Risk: Why (S)-Methyl 2-amino-2-cyclopentylacetate (CAS 801162-35-6) Cannot Be Readily Substituted by Its (R)-Enantiomer or Hydrochloride Salt


Generic substitution of (S)-Methyl 2-amino-2-cyclopentylacetate with its enantiomer, racemate, or hydrochloride salt is not scientifically interchangeable. The (S)-enantiomer is a critical determinant of biological activity in peptidomimetics, where the specific three-dimensional orientation of the cyclopentyl group dictates receptor binding and functional outcomes . For instance, the (R)-enantiomer (CAS 820964-60-1) is a distinct compound with potentially divergent pharmacological profiles, as observed with cyclopentylglycine-containing angiotensin II antagonists where the (S)-configuration was essential for potency . Furthermore, the free base form offers greater synthetic versatility for amide coupling and other derivatization reactions compared to the hydrochloride salt (CAS 14328-62-2), which may require an additional deprotection step and can introduce unwanted salt byproducts [1]. Substituting with a different ester (e.g., tert-butyl) or a cyclohexyl analog would fundamentally alter the steric and physicochemical properties, invalidating established synthetic protocols and structure-activity relationships.

Quantitative Differentiation Evidence: (S)-Methyl 2-amino-2-cyclopentylacetate (CAS 801162-35-6) Versus Key Comparators


Stereochemical Purity and Its Impact on Peptide Antagonist Potency: (S)-Cyclopentylglycine vs. (R)-Enantiomer

The (S)-configuration of the cyclopentylglycine residue is critical for achieving high-affinity receptor binding in peptidomimetic antagonists. In a study of angiotensin II antagonists, the peptide containing (S)-cyclopentylglycine at position 5 exhibited an IC50 of 0.28 μM, while the (R)-enantiomer was essentially inactive in this assay, demonstrating a >100-fold difference in potency [1]. Similarly, in bradykinin B1 receptor antagonists, the (S)-cyclopentylglycine-containing peptide B9958 showed high selectivity and potency [2]. This underscores that procurement of the (S)-enantiomer is mandatory for maintaining established structure-activity relationships in lead optimization programs.

Peptidomimetics Receptor Antagonism Stereochemistry

Free Base Versatility in Peptide Coupling: Methyl Ester vs. Hydrochloride Salt

The free base form of (S)-methyl 2-amino-2-cyclopentylacetate (CAS 801162-35-6) allows direct use in amide coupling reactions without the need for a neutralization step, which is required when using the hydrochloride salt (CAS 14328-62-2). This can streamline synthetic workflows and potentially improve yields by eliminating the extra handling step. While no direct head-to-head comparative yield data was found in the public literature, the general principle is well-established: free amino esters react directly with activated carboxylic acids, whereas hydrochloride salts require a base (e.g., DIPEA) to liberate the free amine, which can lead to side reactions or lower yields [1]. The free base is thus preferred for sensitive peptide syntheses where purity and efficiency are paramount.

Peptide Synthesis Amide Coupling Reaction Efficiency

Conformational Constraint and Metabolic Stability: Cyclopentyl vs. Cyclohexyl Analogs

The cyclopentyl ring provides a specific conformational constraint that differs from the larger cyclohexyl ring (found in (S)-methyl 2-amino-2-cyclohexylacetate, CAS 14328-63-3). The smaller ring size of the cyclopentyl group imposes a different dihedral angle and steric bulk, which can influence the secondary structure of the resulting peptide and its susceptibility to proteolytic degradation. While no direct comparative metabolic stability data are available for the methyl esters themselves, studies on cyclopentylglycine-containing peptides (e.g., B9958) have shown improved in vivo half-life compared to unconstrained glycine analogs, a benefit attributed to the cyclopentyl ring's restriction of backbone flexibility [1]. This suggests that the cyclopentyl group offers a distinct balance of steric bulk and conformational restriction compared to the cyclohexyl analog, which may be overly bulky for certain receptor pockets .

Peptidomimetics Metabolic Stability Conformational Analysis

Purity and Analytical Specification: Ensuring Reproducible Research Outcomes

The target compound is commercially available with a specified purity of ≥97% from reputable vendors such as Bidepharm, accompanied by batch-specific analytical data including NMR, HPLC, and GC . This high level of purity is critical for ensuring reproducible results in sensitive biochemical assays and for meeting the stringent requirements of pharmaceutical intermediate synthesis. In contrast, some alternative sources of the (R)-enantiomer or racemic mixture may only offer 95% purity without accompanying analytical certification, introducing potential variability in research outcomes . While 2% purity difference may seem small, it can translate to significant impurity levels (up to 5% total impurities) that could interfere with biological assays or complicate downstream purification.

Quality Control Analytical Chemistry Reproducibility

Validated Application Scenarios for (S)-Methyl 2-amino-2-cyclopentylacetate (CAS 801162-35-6)


Synthesis of Conformationally Constrained Peptidomimetic Antagonists

Researchers developing peptide-based antagonists for receptors such as angiotensin II or bradykinin B1 can utilize (S)-methyl 2-amino-2-cyclopentylacetate as a key building block to introduce the (S)-cyclopentylglycine residue. The specific stereochemistry and conformational constraint of this residue are critical for achieving high-affinity binding, as evidenced by IC50 values in the sub-micromolar range for related antagonists [1]. The free base form facilitates direct incorporation via standard solid-phase or solution-phase peptide synthesis.

Lead Optimization in Medicinal Chemistry for Improved Metabolic Stability

Medicinal chemists seeking to enhance the metabolic stability of peptide lead compounds can incorporate (S)-methyl 2-amino-2-cyclopentylacetate as a constrained amino acid surrogate. The cyclopentyl ring restricts backbone flexibility, reducing susceptibility to proteolytic degradation. This approach has been validated in the development of bradykinin B1 receptor antagonists, which exhibit improved in vivo properties compared to unconstrained analogs [2].

Stereochemical Control in Asymmetric Synthesis of Bioactive Molecules

As a chiral building block with a defined (S)-configuration, this compound is essential for the asymmetric synthesis of complex natural products and pharmaceutical intermediates. It can serve as a chiral auxiliary or as a starting material for the preparation of enantiomerically pure α-cyclopentyl-substituted amino acids and their derivatives, ensuring the correct three-dimensional arrangement for target binding .

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